molecular formula C13H7ClF4N4 B8731005 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine CAS No. 122488-70-4

6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine

Cat. No.: B8731005
CAS No.: 122488-70-4
M. Wt: 330.67 g/mol
InChI Key: YOWCCHJCRYGTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of 6-chloropurine, which is then subjected to nucleophilic substitution reactions to introduce the 2-fluorophenylmethyl and trifluoromethyl groups. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-pressure reactors and advanced purification methods like chromatography and crystallization ensures the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts, boronic acids.

Major Products

Scientific Research Applications

6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-chloro-9-(2-fluorobenzyl)-2-(trifluoromethyl)-9H-purine lies in the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research .

Properties

CAS No.

122488-70-4

Molecular Formula

C13H7ClF4N4

Molecular Weight

330.67 g/mol

IUPAC Name

6-chloro-9-[(2-fluorophenyl)methyl]-2-(trifluoromethyl)purine

InChI

InChI=1S/C13H7ClF4N4/c14-10-9-11(21-12(20-10)13(16,17)18)22(6-19-9)5-7-3-1-2-4-8(7)15/h1-4,6H,5H2

InChI Key

YOWCCHJCRYGTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2N=C(N=C3Cl)C(F)(F)F)F

Origin of Product

United States

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